alpha-Ergocryptine
Overview
Description
Alpha-Ergocryptine is an ergopeptine and one of the ergoline alkaloids . It is isolated from ergot or fermentation broth and serves as a starting material for the production of bromocriptine . Two isomers of ergocryptine exist, α-ergocryptine and β-ergocryptine .
Synthesis Analysis
The biosynthetic pathways to ergocryptine start with the prenylation of L-tryptophan in an SN1 fashion with dimethylallyl pyrophosphate (DMAPP). DMAPP is derived from mevalonic acid. This reaction is catalyzed by a prenyltransferase enzyme named FgaPT2 in Aspergillus fumigatus .Molecular Structure Analysis
Alpha-Ergocryptine is an ergotaman bearing hydroxy, isopropyl, and 2-methylpropyl groups at the 12’, 2’ and 5’ positions, respectively, and oxo groups at positions 3’, 6’, and 18 .Chemical Reactions Analysis
Alpha-Ergocryptine is a natural ergot alkaloid . It is involved in various chemical reactions, but the specific details are not available in the retrieved information.Scientific Research Applications
Dopaminergic Receptor Stimulation and Growth Hormone Modulation
Alpha-Ergocryptine, particularly in its form 2-Bromo-alpha-ergocryptine (CB-154), has been studied for its impact on plasma growth hormone (GH) levels. In normal subjects, it can significantly increase plasma GH levels, while in patients with acromegaly, a marked decrease in GH values is observed. This suggests potential therapeutic applications in conditions like acromegaly, mediated through activation of hypothalamic or hypophyseal dopaminergic receptors (Camanni, Massara, Belforte, & Molinatti, 1975).
Epimerization in Ergopeptine Alkaloids
The rates of epimerization of alpha-ergocryptine to alpha-ergocryptinine, especially in various solvents, have been a subject of scientific inquiry. This research is critical in understanding the stability and behavior of alpha-ergocryptine under different storage and experimental conditions (Smith & Shappell, 2002).
Chromosomal Patterns in Children Born After Induction of Ovulation
Studies have also explored the effect of alpha-ergocryptine on human fetuses, particularly in mothers treated with the drug before conception and in early pregnancy. The findings indicate no chromosomal anomalies in children born to these mothers, suggesting a lack of detrimental genetic impact from alpha-ergocryptine use (Schellekens, Snuiverink, & van den Berghe, 1977).
Potential Impact on DNA Synthesis and Cell Kinetics
Research has been conducted on the potential mutagenic and DNA-synthesis inhibitory effects of alpha-ergocryptine in human and rabbit lymphocytes. This study provides insights into the drug's cytotoxicity and its effects on cell division and DNA synthesis, crucial for understanding its broader biological impacts (Mutchinick, Gonsebatt, Ruz, Mauleón, Lisker, & Lichtenberg, 1983).
Metabolic and Hormonal Changes in Toxicity Studies
Studies on the subacute toxicity of alpha-ergocryptine in Sprague-Dawley rats have provided valuable data on its impact on metabolic and hormonal parameters. These findings are essential for understanding the drug's role in metabolism and its potential effects on food intake, lipid and carbohydrate metabolism, and hormonal parameters like prolactin, T4, and FSH (Janssen, Beems, Elvers, & Speijers, 2000).
Safety And Hazards
Future Directions
Alpha-Ergocryptine has been studied for the early treatment of Parkinson’s disease as well as for its use in migraine prophylaxis, treatment of low blood pressure, and peripheral vascular disorder . Even 50 years after the discovery of bromocriptine, not all of its effects have been well studied, and researchers and doctors are facing new questions .
properties
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38)/t20-,24-,25+,26+,31-,32+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOTUXAWKBPQJW-NSLWYYNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893244 | |
Record name | Ergocryptine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Ergocryptine | |
CAS RN |
511-09-1 | |
Record name | Ergocryptine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=511-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ergocryptine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ergocryptine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 12'-hydroxy-5'α-isobutyl-2'-isopropylergotaman-3',6',18-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.384 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-ERGOCRYPTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WFB60157B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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